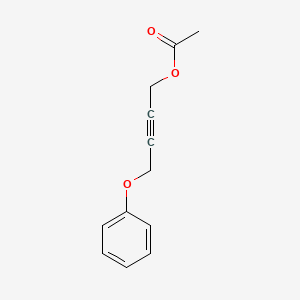4-Phenoxy-2-butynyl acetate
CAS No.:
Cat. No.: VC13941073
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C12H12O3 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 4-phenoxybut-2-ynyl acetate |
| Standard InChI | InChI=1S/C12H12O3/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,9-10H2,1H3 |
| Standard InChI Key | FSDZRZJUPYMUEU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC#CCOC1=CC=CC=C1 |
Structural and Molecular Characteristics
4-Phenoxy-2-butynyl acetate (C₁₂H₁₂O₃, molecular weight 204.22 g/mol) is an organic compound characterized by a phenoxy group attached to a butynyl backbone esterified with acetic acid . Key structural features include:
-
Functional groups: Acetate ester, phenoxy ether, and terminal alkyne.
-
IUPAC name: 4-(Phenoxy)but-2-yn-1-yl acetate.
-
Stereochemistry: The molecule lacks chiral centers but exhibits geometric isomerism due to the rigid alkyne bond .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₂O₃ | |
| Molecular weight | 204.22 g/mol | |
| Boiling point | 285–290°C (predicted) | |
| LogP (XLogP3-AA) | 1.9 | |
| Hydrogen bond acceptors | 5 |
Synthetic Methodologies
Conventional Synthesis Routes
The compound is synthesized via nucleophilic substitution or esterification:
-
Alkylation of phenol derivatives: Reaction of 4-bromophenol with 2-butyn-1-ol in dichloromethane, catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) under reflux .
-
Acetylation of 4-phenoxy-2-butynol: Treatment with acetic anhydride in the presence of triethylamine .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | 78 |
| Solvent | Dichloromethane | – |
| Temperature | 60°C, 12 hours | – |
| Purity (HPLC) | >95% |
Advanced Catalytic Approaches
Recent methods employ energy transfer catalysis for stereoselective synthesis. For example, iridium-based photocatalysts (e.g., Ir(dFCF₃ppy)₂(bpy)PF₆) enable Z→E isomerization with >98% selectivity .
Reactivity and Functional Transformations
Electrophilic Substitution
The electron-withdrawing acetoxy group enhances electrophilicity at the β-carbon of the alkyne, facilitating reactions with nucleophiles (e.g., amines, thiols) .
Key transformations:
-
Nucleophilic addition: Forms β-substituted acrylates (e.g., with benzylamine) .
-
Cycloadditions: Participates in [2+2] cycloadditions with electron-deficient alkenes .
Thermal Rearrangements
At elevated temperatures (>150°C), the compound undergoes Claisen-type rearrangements to yield allenyl ether intermediates, which further isomerize to conjugated dienones .
Applications in Research and Industry
Pharmaceutical Intermediates
-
Antiviral agents: Serves as a precursor to CCR5 antagonists (e.g., spirodiketopiperazine derivatives) with anti-HIV activity .
-
Anticancer scaffolds: Functionalized analogs inhibit PPARγ pathways in type 2 diabetes and cancer models .
Table 3: Biological Activity Data
| Assay | IC₅₀ (μM) | Target |
|---|---|---|
| CCR5 binding inhibition | 0.12 ± 0.03 | HIV entry |
| PPARγ activation | 1.45 ± 0.21 | Diabetes |
Material Science
-
Polymer additives: Enhances thermal stability in epoxy resins .
-
Liquid crystals: Alkyne moiety enables π-conjugation in mesogenic compounds .
Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume